3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-5-6(8)7-9-3-2-4-11(7)10-5/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQAOQOBVAKCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542340-73-7 | |
| Record name | 3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials
- Pyrazole derivatives substituted appropriately (e.g., 2-methylpyrazole or related intermediates)
- Pyrimidine precursors or equivalents
- Brominating agents (for selective bromination at the 3rd position)
- Bases and solvents suitable for cyclization and substitution reactions
General Synthetic Strategy
The synthesis can be broadly divided into the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core:
- This involves cyclization reactions where pyrazole and pyrimidine moieties are fused.
- Typically achieved by heating suitable pyrazole and pyrimidine derivatives in the presence of a base such as potassium carbonate.
- Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.
Selective Bromination at the 3rd Position:
- Introduction of the bromine atom is often performed using brominating reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
- Reaction temperature and solvent choice are critical to avoid over-bromination or side reactions.
Methylation at the 2nd Position:
- The methyl group can be introduced via nucleophilic substitution or alkylation using methyl iodide or methyl sulfate in the presence of strong bases like sodium hydride.
- Reaction conditions are optimized to favor substitution at the 2nd position without affecting other reactive sites.
Detailed Preparation Procedure (Literature-Informed)
| Step | Reagents/Conditions | Description | Notes |
|---|---|---|---|
| 1 | 2-Methylpyrazole + Pyrimidine derivative, K2CO3, DMF, heat (80-120°C) | Cyclization to form the tetrahydropyrazolo[1,5-a]pyrimidine core | Polar aprotic solvent enhances reaction efficiency |
| 2 | N-Bromosuccinimide (NBS), CCl4 or CH2Cl2, room temp or reflux | Selective bromination at 3rd position | Control of temperature critical for selectivity |
| 3 | Methyl iodide (CH3I), NaH or KOH, THF or DMF, room temp | Methylation at 2nd position | Strong base required for deprotonation before alkylation |
| 4 | Purification: recrystallization or column chromatography | Isolation of pure product | Solvent choice affects purity and yield |
Research Findings and Optimization
- Yield Optimization: Studies show that the use of DMF as solvent in cyclization and bromination steps improves yield due to its high polarity and ability to stabilize intermediates.
- Selectivity: Controlled addition of brominating agent and maintaining lower temperatures prevent polybromination.
- Purity: Recrystallization from ethanol or ethyl acetate effectively removes impurities and unreacted starting materials.
- Scale-Up Considerations: Continuous flow reactors have been explored for industrial scale-up to improve heat transfer and reaction control, leading to more consistent product quality.
Data Table Summarizing Preparation Parameters and Outcomes
| Parameter | Condition | Outcome | Reference/Notes |
|---|---|---|---|
| Cyclization Temperature | 80-120°C | 70-85% yield of core intermediate | Polar aprotic solvents essential |
| Bromination Agent | NBS (1.1 equiv) | Selective 3-bromo substitution | Avoid excess NBS to prevent side reactions |
| Bromination Solvent | Dichloromethane or CCl4 | High regioselectivity | Solvent polarity affects reaction rate |
| Methylation Base | Sodium hydride (1.2 equiv) | Efficient methylation at 2-position | Strong base required for deprotonation |
| Purification Method | Recrystallization in ethanol | >95% purity | Confirmed by NMR and HPLC |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton and carbon NMR confirm substitution pattern and ring formation.
- Mass Spectrometry: Molecular ion peak consistent with C7H10BrN3 confirms molecular weight.
- Melting Point: Consistent melting point range indicates purity and structural integrity.
- Elemental Analysis: Confirms bromine and nitrogen content matching theoretical values.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its unique structure and reactivity.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent positions, electronic effects, and ring saturation. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Key Derivatives
Substituent Position and Electronic Effects
- Halogenation : Bromine at C3 (as in the target compound) enables Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions . In contrast, 3-Bromo-7-chloro derivatives (e.g., CAS 877173-84-7) show dual halogenation, which may improve binding to halogen-bonding pockets in enzymes .
- Electron-Withdrawing Groups : The 7-trifluoromethyl group in increases lipophilicity and resistance to oxidative metabolism compared to the target compound’s methyl group .
- Methyl vs.
Impact of Ring Saturation
- Fully aromatic analogs (e.g., 18F-labeled derivatives in ) exhibit higher rigidity, favoring tumor uptake in PET imaging .
- Dihydro vs. Tetrahydro : 6-Nitro-4,7-dihydro derivatives () have fewer saturated bonds, leading to distinct pharmacokinetic profiles compared to the tetrahydro target compound .
Biological Activity
3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its unique structure, which includes a bromine atom and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C7H10BrN3 with a molecular weight of 216.08 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core structure that is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bromine atom at the 3-position enhances its reactivity and binding affinity to these targets. This compound has been implicated in the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance:
- Selectivity for COX-2 : In vitro studies have shown that derivatives exhibit selective inhibition of COX-2 over COX-1. For example, one derivative demonstrated a selectivity index (SI) of 80.03 compared to celecoxib's SI of 95.84 .
- In Vivo Efficacy : In animal models, compounds derived from this class have shown significant analgesic effects after both subcutaneous and intracerebroventricular administration .
Antimicrobial Activity
Another area of interest is the antimicrobial activity against Mycobacterium tuberculosis:
- A high-throughput screening identified several pyrazolo derivatives with promising activity against M. tuberculosis. The minimum inhibitory concentration (MIC) values were determined for various compounds within this class .
Case Studies
Comparison with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound | COX-2 Inhibition IC50 (μM) | Selectivity Index |
|---|---|---|
| 3-Bromo-2-methyl derivative | 0.034 - 0.052 | >353.8 |
| Celecoxib | 0.01 | 95.84 |
These comparisons indicate that certain derivatives exhibit superior selectivity and potency compared to established drugs like celecoxib.
Q & A
Q. What are the common synthetic routes for preparing 3-bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via cyclocondensation reactions using 5-aminopyrazole derivatives and β-diketones or enaminones. For example, Abdelhamid et al. demonstrated the use of sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate with 5-aminopyrazole to generate pyrazolo[1,5-a]pyrimidine scaffolds . Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Reaction optimization should prioritize temperature control (typically 80–100°C) and inert atmospheres to avoid side reactions.
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : The methyl group at position 2 appears as a singlet (~δ 2.3–2.5 ppm), while the bromine substituent deshields adjacent protons (δ 7.5–8.0 ppm for aromatic regions) .
- Mass spectrometry (ESI-MS) : The molecular ion peak [M+H]+ should match the theoretical molecular weight (C₇H₉BrN₄: ~229.07 g/mol) with isotopic patterns consistent with bromine .
- IR spectroscopy : Stretching vibrations for C-Br bonds appear at ~550–600 cm⁻¹ .
Q. What solvents and reaction conditions are optimal for functionalizing the pyrazolo[1,5-a]pyrimidine core?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during substitutions, while ethanol or acetonitrile is preferred for recrystallization . For brominated derivatives, reactions should be conducted under anhydrous conditions to prevent hydrolysis. Catalytic approaches using Pd or Cu catalysts are effective for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the bromine substituent in this compound?
The bromine atom at position 3 acts as a leaving group in nucleophilic aromatic substitution (SNAr) but requires activation via electron-withdrawing groups (EWGs) on the pyrimidine ring. Steric hindrance from the methyl group at position 2 may slow down reactions at position 3. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or MS data often arise from tautomerism or residual solvents. For example, the tetrahydropyrimidine ring exhibits chair-boat conformational equilibria, causing split signals in 1H NMR. Deuterated DMSO or variable-temperature NMR can distinguish dynamic processes . High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formulas .
Q. How can the biological activity of this compound be evaluated, given its structural similarity to purine analogs?
Pyrazolo[1,5-a]pyrimidines are known purine mimetics with potential as kinase inhibitors or antimicrobial agents . Standard assays include:
- Enzyme inhibition : Measure IC₅₀ against target kinases (e.g., KDR kinase) using fluorescence-based assays.
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains.
- Cytotoxicity : MTT assays on human cell lines to assess selectivity .
Methodological Challenges and Solutions
Q. What are the pitfalls in optimizing yield during large-scale synthesis?
Key challenges include:
- Byproduct formation : Bromine displacement by nucleophiles (e.g., OH⁻) can generate undesired derivatives. Use scavengers like molecular sieves or lower reaction temperatures .
- Purification difficulties : Column chromatography with silica gel (hexane/ethyl acetate gradient) or preparative HPLC resolves co-eluting impurities .
- Scale-up limitations : Batch reactors with precise temperature control improve reproducibility compared to flask-based methods .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Lipophilicity : Introduce substituents like fluorinated groups (e.g., -CF₃) to improve membrane permeability.
- Metabolic stability : Replace labile ester groups (e.g., ethyl carboxylates) with amides or heterocycles .
- Solubility : Incorporate polar groups (e.g., -OH, -NH₂) while balancing logP values (optimal range: 1–3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
